Higher Volatility Compared to GeCl₂–Dioxane
GeBr₂, when used without an adduct, offers a significantly lower melting point and higher volatility compared to the industry-standard GeCl₂·dioxane adduct, which suffers from a high melting point and low volatility, limiting its effectiveness in vapor deposition [1]. The patent literature explicitly identifies GeBr₂ as a preferable alternative to overcome the volatility limitations of GeCl₂·dioxane [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 120–125 °C |
| Comparator Or Baseline | GeCl₂·dioxane: 178–180 °C |
| Quantified Difference | GeBr₂ melts at a temperature 53–60 °C lower than GeCl₂·dioxane |
| Conditions | Standard laboratory conditions |
Why This Matters
A lower melting point correlates with higher volatility, making GeBr₂ a more practical and efficient precursor for high-quality film deposition in CVD and ALD processes compared to the GeCl₂ adduct.
- [1] Gatineau, J., et al. (2010). Dihalide germanium(II) precursors for germanium-containing film depositions. U.S. Patent No. 8,691,668. View Source
